molecular formula C11H11ClN2O B13686546 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

Cat. No.: B13686546
M. Wt: 222.67 g/mol
InChI Key: VUTQRGIYLJPGOR-UHFFFAOYSA-N
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Description

5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole can be achieved through the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can produce different functionalized derivatives.

Mechanism of Action

The mechanism of action of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammation, pain, and microbial growth.

    Pathways Involved: It modulates pathways such as the cyclooxygenase (COX) pathway for anti-inflammatory effects and the bacterial cell wall synthesis pathway for antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A well-known COX-2 inhibitor with anti-inflammatory properties.

    Sildenafil: A pyrazole derivative used for treating erectile dysfunction.

    Lonazolac: An anti-inflammatory drug with a pyrazole core structure.

Uniqueness

5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methoxyphenyl group makes it a versatile compound for various applications in medicinal chemistry and beyond.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

5-chloro-3-(4-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C11H11ClN2O/c1-14-11(12)7-10(13-14)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3

InChI Key

VUTQRGIYLJPGOR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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